Furan

Beschreibung

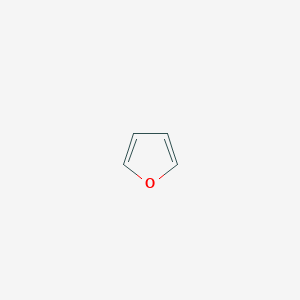

Structure

3D Structure

Eigenschaften

IUPAC Name |

furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQBMQCUIZJEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | furan | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Furan | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-54-3 | |

| Record name | Polyfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020646 | |

| Record name | Furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furan appears as a clear colorless liquid with a strong odor. Flash point below 32 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with an ethereal odor; darkens on exposure to light and air; [HSDB], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON STANDING. | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

90 °F at 758 mmHg (EPA, 1998), 31.5 °C, 32.00 °C. @ 758.00 mm Hg, 31.3 °C | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

Less than 32F (EPA, 1998), -32 °F (-35 °C) (Closed cup), -35 °C | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in alcohol and ether, Slightly soluble in chloroform; very soluble in ethanol, ether; soluble in acetone, benzene, In water, 1X10+4 mg/L at 25 °C, 10 mg/mL at 25 °C, Solubility in water, g/l at 25 °C: 10 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9371 at 66.92 °F (EPA, 1998) - Less dense than water; will float, 0.9731 at 19.4 °C/4 °C, Density = 0.9514 g/cu cm at 20 °C, Relative density (water = 1): 0.94 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.3 (Air = 1), Relative vapor density (air = 1): 2.3 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

493 mmHg at 68 °F (NTP, 1992), 600.0 [mmHg], 600 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 65.8 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, turns brown upon standing; color change is retarded if a small amount of water is added | |

CAS No. |

110-00-9 | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/furan-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Furan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0XV6A8N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-123 °F (EPA, 1998), -85.61 °C, -85.6 °C | |

| Record name | FURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/89 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013785 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1257 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of Substituted Furans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged heterocycle in medicinal chemistry and materials science, owing to its presence in numerous natural products and pharmaceuticals. The synthesis of substituted furans has therefore been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides a detailed overview of the core strategies for constructing substituted this compound rings, with a focus on classical methods, modern metal-catalyzed reactions, and recent technological advancements. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided.

Classical Approaches to this compound Synthesis

Two of the most established and widely utilized methods for the synthesis of furans are the Paal-Knorr synthesis and the Feist-Benary synthesis. These reactions rely on the cyclization of acyclic precursors and have been refined over many years to accommodate a broad range of substrates.

Paal-Knorr this compound Synthesis

The Paal-Knorr synthesis is a straightforward and high-yielding method for preparing furans from 1,4-dicarbonyl compounds.[1][2][3] The reaction is typically catalyzed by an acid and proceeds through the dehydration of the dicarbonyl compound.[1][4]

Mechanism: The reaction is initiated by the protonation of one carbonyl group, which facilitates an intramolecular nucleophilic attack by the enol of the other carbonyl. The resulting hemiacetal then undergoes dehydration to afford the aromatic this compound ring.[1][4]

Caption: Paal-Knorr this compound Synthesis Mechanism.

Quantitative Data for Paal-Knorr Synthesis:

| Starting Material (1,4-Diketone) | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Hexane-2,5-dione | H₂SO₄ | H₂O | 100 | 1 | 95 |

| 1,4-Diphenylbutane-1,4-dione | p-TsOH | Toluene | 110 | 2 | 92 |

| 3-Methylhexane-2,5-dione | H₃PO₄ | - | 150 | 0.5 | 88 |

| 1-Phenylpentane-1,4-dione | HCl | EtOH | 78 | 3 | 85 |

Experimental Protocol: Synthesis of 2,5-Dimethylthis compound

To a round-bottom flask containing hexane-2,5-dione (11.4 g, 0.1 mol), concentrated sulfuric acid (1 mL) is slowly added with stirring. The mixture is heated to 100 °C for 1 hour. After cooling to room temperature, the mixture is neutralized with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford 2,5-dimethylthis compound.

Feist-Benary this compound Synthesis

The Feist-Benary synthesis is a versatile method for the preparation of substituted furans from α-haloketones and β-dicarbonyl compounds in the presence of a base.[2][3][5] This reaction allows for the construction of furans with a wider range of substitution patterns compared to the Paal-Knorr synthesis.

Mechanism: The reaction proceeds via deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the this compound product.[2]

Caption: Feist-Benary this compound Synthesis Mechanism.

Quantitative Data for Feist-Benary Synthesis:

| α-Haloketone | β-Dicarbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Chloroacetone | Ethyl acetoacetate | Pyridine | EtOH | 80 | 4 | 75 |

| Phenacyl bromide | Acetylacetone | Et₃N | THF | 65 | 6 | 82 |

| 3-Bromobutan-2-one | Diethyl malonate | NaOEt | EtOH | 78 | 5 | 68 |

| 2-Bromo-1-phenylethanone | Dimethyl malonate | K₂CO₃ | DMF | 100 | 3 | 85 |

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylthis compound-3-carboxylate

To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in ethanol (100 mL) is added 2-bromo-1-phenylethanone (phenacyl bromide) (19.9 g, 0.1 mol). The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.

Modern Metal-Catalyzed Syntheses

In recent decades, transition metal catalysis has emerged as a powerful tool for the synthesis of substituted furans, offering milder reaction conditions, higher efficiency, and access to novel substitution patterns. Gold, rhodium, palladium, and copper catalysts have been extensively explored in this context.

Gold-Catalyzed Synthesis

Gold catalysts, particularly Au(I) and Au(III) complexes, have proven to be highly effective in promoting the cyclization of various unsaturated precursors to furans. A common strategy involves the intramolecular cyclization of allenyl ketones.

Mechanism: The gold catalyst activates the allene moiety, facilitating a nucleophilic attack from the ketone oxygen. The resulting intermediate can then undergo further rearrangement and protodeauration to yield the this compound product.

Caption: Gold-Catalyzed this compound Synthesis from Allenyl Ketones.

Quantitative Data for Gold-Catalyzed Synthesis:

| Substrate | Gold Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Phenyl-2,3-butadien-1-one | Ph₃PAuCl/AgOTf | CH₂Cl₂ | 25 | 1 | 95 |

| 1-(4-Methoxyphenyl)-2,3-pentadien-1-one | IPrAuCl/AgSbF₆ | Dioxane | 60 | 2 | 92 |

| 1-Cyclohexyl-2,3-butadien-1-one | (Ph₃P)AuNTf₂ | Toluene | 80 | 1.5 | 88 |

| 4,5-Hexadien-2-one | AuCl₃ | MeCN | 40 | 3 | 85 |

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Phenylthis compound

To a solution of 1-phenyl-2,3-butadien-1-one (0.144 g, 1 mmol) in dichloromethane (5 mL) is added Ph₃PAuCl (0.025 g, 0.05 mmol) and AgOTf (0.013 g, 0.05 mmol). The reaction mixture is stirred at room temperature for 1 hour. The mixture is then filtered through a short pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to give 2-phenylthis compound.

Rhodium-Catalyzed Synthesis

Rhodium catalysts are particularly useful for the synthesis of furans from α-diazo compounds and alkynes.[6][7][8][9][10] These reactions often proceed through the formation of a rhodium carbene intermediate.

Mechanism: The rhodium catalyst reacts with the diazo compound to form a rhodium carbene. This carbene then undergoes a [3+2] cycloaddition with an alkyne, followed by rearrangement to afford the this compound ring.[11]

Caption: Rhodium-Catalyzed this compound Synthesis.

Quantitative Data for Rhodium-Catalyzed Synthesis:

| α-Diazo Compound | Alkyne | Rhodium Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 2-diazoacetoacetate | Phenylacetylene | Rh₂(OAc)₄ | CH₂Cl₂ | 25 | 2 | 85 |

| Dimethyl diazomalonate | 1-Hexyne | Rh₂(esp)₂ | Toluene | 80 | 4 | 78 |

| Methyl 2-diazo-3-oxobutanoate | 1-Phenyl-1-propyne | Rh₂(OPiv)₄ | DCE | 60 | 3 | 90 |

| 2-Diazo-1,3-diphenylpropane-1,3-dione | Di-p-tolylacetylene | Rh₂(OAc)₄ | Benzene | 80 | 5 | 82 |

Experimental Protocol: Rhodium-Catalyzed Synthesis of Ethyl 2-methyl-5-phenylthis compound-3-carboxylate

To a solution of phenylacetylene (0.102 g, 1 mmol) and rhodium(II) acetate dimer (0.0044 g, 0.01 mmol) in dichloromethane (5 mL) is added a solution of ethyl 2-diazoacetoacetate (0.156 g, 1 mmol) in dichloromethane (5 mL) dropwise over 1 hour at room temperature. The reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the this compound product.

Palladium- and Copper-Catalyzed Syntheses

Palladium and copper catalysts are also widely employed in this compound synthesis, often in reactions involving cross-coupling and subsequent cyclization steps.[12] For instance, palladium-catalyzed coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, provides a route to 2,3-disubstituted benzo[b]furans.[13] Copper catalysts can mediate the annulation of alkyl ketones and β-nitrostyrenes to form multisubstituted furans.

Modern Synthetic Technologies

Recent advancements in synthetic methodology have led to the development of more efficient and sustainable approaches to this compound synthesis, such as microwave-assisted organic synthesis (MAOS) and continuous-flow synthesis.

Microwave-Assisted this compound Synthesis

Microwave irradiation can significantly accelerate reaction rates and improve yields in classical this compound syntheses like the Paal-Knorr reaction. The rapid and efficient heating provided by microwaves can reduce reaction times from hours to minutes.

Quantitative Data for Microwave-Assisted Paal-Knorr Synthesis:

| Starting Material (1,4-Diketone) | Acid Catalyst | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

| Hexane-2,5-dione | p-TsOH | None | 100 | 5 | 98 |

| 1,4-Diphenylbutane-1,4-dione | Montmorillonite K-10 | None | 150 | 10 | 95 |

| 3-Methylhexane-2,5-dione | H₂SO₄ (cat.) | EtOH | 80 | 7 | 90 |

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Diphenylthis compound

A mixture of 1,4-diphenylbutane-1,4-dione (0.238 g, 1 mmol) and a catalytic amount of p-toluenesulfonic acid is placed in a microwave reactor vessel. The mixture is irradiated at 100 W for 5 minutes. After cooling, the product is extracted with diethyl ether, washed with saturated sodium bicarbonate solution and brine, and dried. The solvent is evaporated to give the pure this compound.

Continuous-Flow Synthesis

Continuous-flow technology offers several advantages for this compound synthesis, including improved safety, scalability, and reproducibility.[14][15][16][17] Reactions are performed in a continuously flowing stream through a reactor, allowing for precise control over reaction parameters.

Workflow for Continuous-Flow this compound Synthesis:

Caption: Continuous-Flow Synthesis Workflow.

Quantitative Data for Continuous-Flow Synthesis of 2,5-Diaryl Furans:

| 1,3-Diene | Oxidant | Dehydrating Agent | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |

| 1,4-Diphenyl-1,3-butadiene | Singlet Oxygen | PPh₃/CBr₄ | 0.5 | 25 | 10 | 85 |

| 1,4-Bis(4-methoxyphenyl)-1,3-butadiene | Rose Bengal/O₂ | PPh₃/CBr₄ | 0.4 | 25 | 12.5 | 90 |

| 1,4-Bis(4-chlorophenyl)-1,3-butadiene | Methylene Blue/O₂ | PPh₃/CBr₄ | 0.6 | 25 | 8.3 | 82 |

Experimental Protocol: Continuous-Flow Synthesis of 2,5-Diphenylthis compound

A solution of 1,4-diphenyl-1,3-butadiene and a photosensitizer (e.g., Rose Bengal) in a suitable solvent is pumped through a transparent tubing wrapped around a light source to generate the endoperoxide intermediate. This stream is then mixed with a stream containing a dehydrating agent (e.g., triphenylphosphine and carbon tetrabromide). The combined stream flows through a heated reactor coil to facilitate the dehydration to the this compound. The product stream is collected at the outlet and purified.

Conclusion

The synthesis of substituted furans is a well-developed field with a rich history and a vibrant present. Classical methods like the Paal-Knorr and Feist-Benary syntheses remain highly relevant for their simplicity and broad applicability. The advent of transition metal catalysis has opened up new avenues for the construction of complex this compound-containing molecules with high efficiency and selectivity. Furthermore, modern technologies such as microwave-assisted synthesis and continuous-flow chemistry are enabling faster, safer, and more sustainable routes to these important heterocyclic compounds. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides a foundational understanding of the key methodologies available to researchers in this exciting and evolving area of synthetic chemistry.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Feist-Benary synthesis of this compound [quimicaorganica.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. (2022) | Chao Hong | 9 Citations [scispace.com]

- 8. Synthesis of Furans via Rhodium(II) Acetate‐Catalyzed Reaction of Acetylenes with α‐Diazocarbonyls: Ethyl 2‐Methyl‐5‐Phenyl‐3‐Furancarboxylate | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 28. SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE - The Davies Group [scholarblogs.emory.edu]

- 11. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Continuous Flow Synthesis of Nitrothis compound Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Furan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a crucial scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties make it highly susceptible to electrophilic attack, rendering electrophilic substitution a cornerstone of this compound chemistry. This technical guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data to inform synthetic strategy.

Core Principles: Reactivity and Regioselectivity

This compound is significantly more reactive towards electrophiles than benzene. This heightened reactivity is attributed to the electron-donating nature of the oxygen heteroatom, which enriches the electron density of the aromatic π-system. The resonance energy of this compound is lower than that of benzene, further contributing to its propensity to undergo reactions that disrupt and then restore its aromaticity.

The general order of reactivity for five-membered aromatic heterocycles in electrophilic substitution is:

Pyrrole > this compound > Thiophene > Benzene

Electrophilic attack on the this compound ring predominantly occurs at the C2 (α) position. This regioselectivity is a consequence of the greater stabilization of the cationic intermediate (σ-complex or arenium ion) formed during C2 attack. The positive charge in the C2-substituted intermediate can be delocalized over three resonance structures, including one where the charge is accommodated by the oxygen atom. In contrast, attack at the C3 (β) position results in an intermediate with only two resonance structures, and the positive charge is not as effectively delocalized onto the oxygen.

Key Electrophilic Substitution Reactions of this compound

This section details the most synthetically useful electrophilic substitution reactions of this compound, providing both quantitative data and detailed experimental procedures.

Nitration

The nitration of this compound requires mild conditions to prevent oxidation and polymerization of the sensitive this compound ring. The use of harsh nitrating agents like nitric acid alone leads to ring-opening and decomposition. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice for the controlled nitration of this compound.

| Reaction | Reagents | Temperature | Product | Yield (%) | Reference |

| Nitration | HNO₃, Acetic Anhydride | 0 °C | 2-Nitrothis compound | ~67% | [1] |

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place acetic anhydride (e.g., 50 mL). Cool the flask to 0 °C in an ice-salt bath.

-

Formation of Acetyl Nitrate: Slowly add fuming nitric acid (e.g., 1.0 equivalent) to the stirred acetic anhydride via the dropping funnel, ensuring the temperature does not exceed 5 °C. Stir the resulting solution for 15-20 minutes at 0 °C to form acetyl nitrate.

-

Nitration Reaction: Dissolve this compound (e.g., 1.0 equivalent) in a separate portion of acetic anhydride. Cool this solution to -5 °C to 0 °C. Add the freshly prepared acetyl nitrate solution dropwise to the this compound solution, maintaining the low temperature.

-

Reaction Monitoring and Workup: After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-nitrothis compound can be purified by vacuum distillation or column chromatography.

Halogenation

This compound reacts vigorously with halogens, often leading to polyhalogenation and the formation of tars. Monohalogenation can be achieved under milder conditions, at low temperatures, and with careful control of stoichiometry. N-halosuccinimides (NBS for bromination, NCS for chlorination) are often preferred as they provide a more controlled source of the halogen.

| Reaction | Reagents | Solvent | Temperature | Product | Yield (%) | Reference |

| Bromination | N-Bromosuccinimide (NBS) | DMF | 25-35 °C | 2-Bromothis compound | 65-75% | [2] |

| Dibromination | Bromine (2 equiv.) | DMF | - | 2,5-Dibromothis compound | 48% | [3] |

-

Reaction Setup: In a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (e.g., 15.3 g, 0.225 mol) in dimethylformamide (DMF, 40 mL).

-

Reagent Addition: Prepare a solution of N-bromosuccinimide (NBS, 20 g, 0.112 mol) in DMF (60 mL). Add this solution to the stirred this compound solution via the dropping funnel over a period of 40–60 minutes. The addition is exothermic; maintain the internal temperature between 25 and 35 °C using a water bath. The reaction mixture will change color from brown to dark green.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at ambient temperature for an additional 2–4 hours.

-

Isolation: Isolate the 2-bromothis compound directly from the reaction mixture by steam distillation.

Sulfonation

Direct sulfonation of this compound with strong acids leads to polymerization. A milder and more effective method involves the use of a sulfur trioxide-pyridine complex. This reagent is less aggressive and allows for the controlled formation of 2-furansulfonic acid.

| Reaction | Reagents | Solvent | Temperature | Product | Yield (%) |

| Sulfonation | Pyridine-SO₃ complex | 1,2-Dichloroethane | 80-100 °C | 2-Furansulfonic acid | Good |

-

Reaction Setup: In a flame-dried flask, suspend the pyridine-sulfur trioxide complex (e.g., 1.0 equivalent) in anhydrous 1,2-dichloroethane.

-

Reagent Addition: Add this compound (e.g., 1.0 equivalent) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction by TLC.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 2-furansulfonic acid, often precipitates from the solution. The product can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Friedel-Crafts Acylation

Classical Friedel-Crafts acylation conditions using strong Lewis acids like aluminum chloride often cause the polymerization of this compound. Milder Lewis acids such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are more suitable catalysts. The reaction typically proceeds with high regioselectivity for the 2-position.

| Reaction | Acylating Agent | Catalyst | Temperature | Product | Yield (%) |

| Acylation | Acetic Anhydride | H-beta zeolite | 60 °C | 2-Acetylthis compound | up to 88.8% |

| Acylation | Acetic Anhydride | SnCl₄ | - | 2-Acetylthis compound | Good |

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

-

Addition of Acylating Agent: Add acetic anhydride (e.g., 1.1 equivalents) to the solution.

-

Catalyst Addition: Cool the mixture in an ice bath to 0 °C. Slowly add tin(IV) chloride (SnCl₄, e.g., 1.1 equivalents) via the dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-acetylthis compound can be purified by vacuum distillation or column chromatography.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds, including this compound. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4]

| Reaction | Reagents | Temperature | Product | Yield (%) | Reference |

| Formylation | DMF, POCl₃ | 0 °C to RT | 2-Furaldehyde | 77% | [2] |

-

Reaction Setup: To a solution of the this compound substrate (e.g., 44.5 mmol, 1.0 equivalent) in N,N-dimethylformamide (DMF, 440 mL), add (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equivalents) at 0 °C.

-

Reaction: Stir the mixture for 6.5 hours at room temperature.

-

Workup: Cool the reaction mixture to 0 °C and add a solution of sodium acetate (NaOAc, 5.6 equivalents) in water (200 mL). Stir for 10 minutes at 0 °C.

-

Extraction and Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. After filtration, concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to afford 2-furaldehyde.[2]

Regioselectivity in Substituted Furans

The presence of a substituent on the this compound ring influences the position of subsequent electrophilic attacks.

-

Activating groups (electron-donating groups) at the C2 position generally direct the incoming electrophile to the C5 position.

-

Deactivating groups (electron-withdrawing groups) at the C2 position direct the incoming electrophile to the C4 or C5 position, depending on the reaction conditions and the nature of the electrophile.

| Substrate | Reaction | Product(s) | Isomer Ratio |

| 2-Methylthis compound | Nitration | 5-Nitro-2-methylthis compound and 3-Nitro-2-methylthis compound | Major:Minor |

| 2-Bromothis compound | Vilsmeier-Haack | 5-Bromo-2-furaldehyde | Major product |

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

Mechanism of Electrophilic Substitution at C2 of this compound

Caption: General mechanism of electrophilic substitution at the C2 position of this compound.

Experimental Workflow for Friedel-Crafts Acylation

Caption: A typical experimental workflow for the Friedel-Crafts acylation of this compound.

Logical Relationship of Reactivity

Caption: Relative reactivity of five-membered heterocycles and benzene towards electrophiles.

Conclusion

The electrophilic substitution reactions of this compound are fundamental transformations for the synthesis of a wide array of valuable compounds. A thorough understanding of the principles of reactivity and regioselectivity, coupled with carefully selected reaction conditions, is paramount for achieving high yields and desired product outcomes. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and development of this compound-containing molecules.

References

- 1. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Furan: A Technical Guide to its Aromaticity and Reactivity

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the aromaticity and reactivity of furan, a cornerstone heterocyclic compound in organic synthesis and medicinal chemistry. We will explore the electronic structure that gives rise to its aromatic character, present quantitative data supporting this, and detail its primary modes of reactivity, including electrophilic aromatic substitution and cycloaddition reactions. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and mechanistic diagrams to aid in practical application and theoretical understanding.

The Aromaticity of this compound

This compound is a five-membered aromatic heterocycle containing one oxygen atom. Its aromaticity is a consequence of its planar, cyclic structure with a continuous ring of p-orbitals and the presence of 6 π-electrons, conforming to Hückel's rule (4n+2, where n=1). The oxygen atom is sp² hybridized; one of its lone pairs resides in an unhybridized p-orbital, participating in the π-electron delocalization, while the other lone pair lies in an sp² orbital in the plane of the ring and does not contribute to the aromatic system.

This delocalization of π-electrons stabilizes the ring, though to a lesser extent than benzene. The resonance energy of this compound is estimated to be around 16-18 kcal/mol, which is significantly lower than that of benzene (~36 kcal/mol) but greater than that of many conjugated dienes. This intermediate aromatic character dictates this compound's unique reactivity, allowing it to undergo reactions typical of aromatic compounds while also exhibiting reactivity characteristic of a conjugated diene.

Resonance Structures of this compound

The delocalization of the 6 π-electrons across the five-membered ring can be represented by several resonance contributors. These structures illustrate the partial positive charge on the oxygen atom and the distribution of partial negative charge on the ring carbons, which explains the high electron density of the ring system.

Quantitative Data Supporting Aromaticity

The aromatic nature of this compound is substantiated by various experimental data, including bond lengths and spectroscopic signatures. The C-O bond length, for instance, is shorter than a typical single bond, indicating significant double bond character due to resonance.

| Property | Value | Reference(s) |

| Resonance Energy | 16 - 18 kcal/mol (67 - 75 kJ/mol) | |

| Bond Lengths | C-O: 1.362 Å; C2-C3: 1.361 Å; C3-C4: 1.431 Å | |

| ¹H NMR (CDCl₃) | δ 7.29 (H2, H5), δ 6.24 (H3, H4) ppm | |

| ¹³C NMR (CDCl₃) | δ 143.6 (C2, C5), δ 110.4 (C3, C4) ppm | |

| UV Absorption (EtOH) | λmax 208 nm | |

| Dipole Moment | 0.71 D |

Reactivity of this compound

This compound's modest aromatic stabilization energy makes it significantly more reactive than benzene. It readily participates in reactions that preserve the aromatic ring, such as electrophilic substitution, but can also engage in reactions that disrupt the aromatic system, like cycloadditions.

Electrophilic Aromatic Substitution (EAS)

This compound is highly susceptible to electrophilic attack due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. Reactions are often exceedingly fast, estimated to be about 6 x 10¹¹ times faster than in benzene, and typically require milder conditions to avoid polymerization or ring-opening.

Regioselectivity: Electrophilic attack preferentially occurs at the C2 (α) position. The carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, delocalizing the positive charge more effectively than the intermediate from C3 attack, which is only stabilized by two resonance structures.

Common EAS Reactions:

-

Halogenation: this compound reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. Milder conditions are necessary for monosubstitution, such as using dioxane-bromine at low temperatures.

-

Nitration: Due to this compound's sensitivity to strong acids, nitration is performed with the milder reagent acetyl nitrate at low temperatures. The reaction can proceed via a 2,5-addition intermediate.

-

Sulfonation: Sulfonation is typically achieved using a pyridine-sulfur trioxide complex at room temperature to avoid acid-catalyzed degradation.

-

Vilsmeier-Haack Formylation: This is an effective method for introducing a formyl group at the C2 position using a Vilsmeier reagent (generated from DMF and POCl₃).

This procedure details the formylation of an electron-rich this compound ring.

-

Reagent Preparation: The Vilsmeier reagent is prepared in situ. To a flask cooled to 0 °C under an inert atmosphere, add N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30-60 minutes to form the chloroiminium salt (Vilsmeier reagent).

-

Reaction: Dissolve the this compound substrate in a suitable solvent (often excess DMF can be used). Cool this solution to 0 °C. Slowly add the pre-formed Vilsmeier reagent to the this compound solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-6 hours), monitoring by TLC.

-

Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic. This hydrolysis step converts the intermediate iminium salt to the final aldehyde.

-

Extraction and Purification: Dilute the mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to afford the 2-formylthis compound derivative.

Cycloaddition Reactions: The Diels-Alder Reaction

The reduced aromaticity of this compound allows it to act as a 1,3-diene in [4+2] cycloaddition reactions with electron-deficient dienophiles, such as maleimide or maleic anhydride. This reaction is a powerful tool for constructing oxabicyclic systems. The reaction is often reversible, and the stability of the adduct depends on the substituents and reaction conditions.

This procedure describes a typical cycloaddition between a this compound derivative and a maleimide.

-

Reaction Setup: In a round-bottom flask, dissolve the maleimide derivative (1.0 equiv) in a suitable solvent. Common solvents include water, toluene, or dichloromethane, depending on the solubility of the reactants.

-

Addition of this compound: Add the this compound derivative (typically 1.0 to 1.5 equiv) to the solution. The reaction is often performed at room temperature or with gentle heating (e.g., 40-80 °C) to facilitate the reaction. For less reactive furans, aqueous media can sometimes accelerate the reaction.

-

Monitoring and Isolation: Monitor the reaction progress using TLC or ¹H NMR spectroscopy. The reaction often reaches equilibrium. Upon completion or reaching equilibrium, the product may precipitate from the solution upon cooling, in which case it can be collected by filtration.

-

Purification: If the product does not precipitate, the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes) to yield the pure Diels-Alder adduct. The ratio of endo to exo isomers can be determined by ¹H NMR analysis of the crude product.

Other Key Transformations

This compound can be reduced to the saturated and highly useful solvent, tetrahydrothis compound (THF), via catalytic hydrogenation, typically using hydrogen gas with a nickel or palladium catalyst.

Under strongly acidic conditions, the aromaticity of this compound is disrupted by protonation, leading to a reactive intermediate that can undergo ring-opening to form 1,4-dicarbonyl compounds. This reactivity underscores the acid-sensitivity of the this compound ring.

Conclusion

This compound possesses a fascinating duality in its chemical nature. Its aromaticity, confirmed by spectroscopic and thermodynamic data, drives its participation in electrophilic substitution reactions with a high degree of reactivity and regioselectivity. Simultaneously, its relatively low resonance energy allows it to behave as a conjugated diene in cycloaddition reactions, providing access to complex bridged ring systems. This unique balance makes this compound and its derivatives exceptionally versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of these principles is critical for leveraging this compound's full synthetic potential.

The Furan Nucleus: A Privileged Scaffold in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental structural motif found in a vast array of natural products.[1] These compounds, biosynthesized by a diverse range of organisms including plants, fungi, and marine invertebrates, exhibit a remarkable spectrum of biological activities.[2][3] The unique electronic properties of the this compound moiety, including its electron-rich nature and potential for hydrogen bonding, contribute significantly to the pharmacokinetic and pharmacodynamic profiles of these molecules, making them attractive starting points for drug discovery and development.[4][5] this compound-containing natural products have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and antioxidant activities, among others.[3][4] This technical guide provides a comprehensive overview of natural products featuring a this compound ring, with a focus on their biological activities, biosynthetic origins, and the experimental methodologies used to isolate and characterize them.

Major Classes of this compound-Containing Natural Products

This compound-containing natural products can be broadly categorized based on their biosynthetic origins and overall chemical structures. The primary classes include furanocoumarins, furanoterpenoids, and this compound fatty acids.

1. Furanocoumarins: These compounds consist of a this compound ring fused to a coumarin (benzopyran-2-one) scaffold.[4] They are predominantly found in terrestrial plants, particularly in the Apiaceae and Rutaceae families.[6] Furanocoumarins are classified as either linear or angular, depending on the position of the this compound ring fusion.[4] They are well-known for their phototoxic properties and have been utilized in the treatment of skin disorders like psoriasis and vitiligo.[1][7]

2. Furanoterpenoids: This diverse class of natural products is characterized by a terpene skeleton incorporating a this compound ring. Marine organisms, especially sponges and gorgonians, are a rich source of furanoterpenoids.[8][9] These compounds exhibit a wide range of biological activities, including potent cytotoxic and anti-inflammatory effects.[2][8]

3. This compound Fatty Acids: this compound fatty acids (FuFAs) are a unique class of lipids where a this compound ring is typically located within the fatty acid chain.[1] They are found in various organisms, including plants, algae, and fish.[1] FuFAs are recognized for their potent antioxidant and anti-inflammatory properties.[3]

Biological Activities and Quantitative Data

The biological activities of this compound-containing natural products are diverse and well-documented. The following tables summarize the quantitative data for some representative compounds.

Table 1: Cytotoxic Activity of this compound-Containing Natural Products

| Compound | Class | Cancer Cell Line | IC50 Value | Citation(s) |

| 15-Acetylirciformonin B | Furanoterpenoid | DLD-1 (Human colorectal adenocarcinoma) | 0.03 µM | [2] |

| 15-Acetylirciformonin B | Furanoterpenoid | HepG2 (Human liver cancer) | 0.5 µM | [2] |

| 15-Acetylirciformonin B | Furanoterpenoid | Hep3B (Human liver cancer) | 1.1 µM | [2] |

| 15-Acetylirciformonin B | Furanoterpenoid | K562 (Human chronic myelogenous leukemia) | 5.4 µM | [2] |

| Dysidavarone D | Furanoterpenoid | MDA231 (Human breast cancer) | 11.6 µM | [10] |

| Dysidavarone D | Furanoterpenoid | A549 (Human lung carcinoma) | 21.4 µM | [10] |

| Dysidavarone D | Furanoterpenoid | QGY7703 (Human hepatoma) | 28.1 µM | [10] |

| Dysidavarone D | Furanoterpenoid | HeLa (Human cervical cancer) | 28.8 µM | [10] |

| Hippospongide | Furanoterpenoid | DLD-1, HCT-116, T-47D, K562 | 0.001 µM | [4] |

| Furanosesterterpenes (unspecified) | Furanoterpenoid | Hep G2, HeLa, MCF-7 | 5-25 µg/mL | [11] |

Table 2: Antimicrobial Activity of this compound-Containing Natural Products

| Compound | Class | Microorganism | MIC Value | Citation(s) |

| 7,10-Epoxyoctadeca-7,9-dienoic acid (7,10-EODA) | This compound Fatty Acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 125-250 µg/mL | [1][12] |

| (3S, 6S)-3,6-diisobutylpiperazine-2,5-dione | Diketopiperazine (from sponge-associated microbe) | Escherichia coli | 16 µg/mL | [13] |

| (3S, 6S)-3,6-diisobutylpiperazine-2,5-dione | Diketopiperazine (from sponge-associated microbe) | Staphylococcus aureus subsp. aureus | 22 µg/mL | [13] |

| Dibenzothis compound bis(bibenzyl) | Dibenzothis compound | Candida albicans | 16-512 µg/mL | [3] |

Table 3: Anti-inflammatory Activity of this compound-Containing Natural Products

| Compound | Class | Assay | IC50 Value | Citation(s) |

| 17-Dehydroxysponalactone | Furanoterpenoid | Superoxide anion generation in fMLF/CB-induced human neutrophils | < 10 µM (Significant reduction) | [8] |

| (-)-Sponalisolide B | Furanoterpenoid | Superoxide anion generation in fMLF/CB-induced human neutrophils | < 10 µM (Strong inhibition) | [8] |

| Asperversiamide G | Meroterpenoid | iNOS inhibition in LPS-induced RAW264.7 cells | 5.39 µM | [14] |

| Brasilanone C | Sesquiterpenoid | NO production in LPS-induced RAW264.7 cells | 12.0 µM | [15] |

| Brasilanone D | Sesquiterpenoid | NO production in LPS-induced RAW264.7 cells | 8.6 µM | [15] |

Biosynthesis of this compound-Containing Natural Products

The biosynthetic pathways leading to the formation of the this compound ring are diverse and depend on the class of the natural product.

Biosynthesis of Furanocoumarins

The biosynthesis of furanocoumarins originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[4] Phenylalanine is converted to umbelliferone, a key intermediate.[4] The this compound ring is then formed through a series of enzymatic reactions involving prenylation and cyclization. The pathway bifurcates to produce either linear or angular furanocoumarins.[4]

Biosynthesis of this compound Fatty Acids

The biosynthesis of this compound fatty acids in bacteria has been elucidated and involves a unique set of enzymes.[1][7][16] The pathway starts with a pre-existing fatty acid chain on a phospholipid.[7] Key steps include methylation by a SAM-dependent methylase, desaturation, and finally, the incorporation of molecular oxygen to form the this compound ring.[4][7]

Biosynthesis of Furanoterpenoids

The biosynthesis of the this compound ring in terpenoids is less universally defined and can occur through various enzymatic transformations. In marine sponges, it is proposed that terpene synthases (TSs) generate carbocation intermediates that can be quenched by water, and subsequent oxidations and rearrangements can lead to the formation of the this compound moiety.[17] The exact enzymatic machinery for this compound ring formation in most furanoterpenoids is still an active area of research.

Modulation of Signaling Pathways

This compound-containing natural products exert their biological effects by modulating various intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways are two prominent examples.

MAPK Signaling Pathway